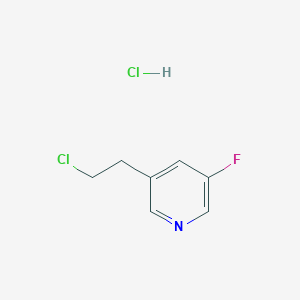
3-(2-Chloroethyl)-5-fluoropyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2-Chloroethyl)-5-fluoropyridine hydrochloride” is a type of organophosphate compound, which are often used in various applications such as flame retardants, plasticizers, and pesticides . They are characterized by their phosphorus-containing structure and can have various substituents, such as chloroethyl and fluoropyridine groups in this case .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through substitution reactions . For example, 2-chloroethylamine hydrochloride can be prepared by taking ethanolamine as a raw material, using organic acid as a catalyst, and using hydrogen chloride as a chlorination reagent .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), substituted at the 3-position with a 2-chloroethyl group and at the 5-position with a fluorine atom .Chemical Reactions Analysis
Pyridinium salts, which “this compound” may be considered as, are known for their synthetic routes, reactivity, and importance in various applications .科学的研究の応用
Clinical Studies of Oral Prodrugs of 5-FU
Oral prodrugs of 5-fluorouracil, such as capecitabine, UFT (ftorafur plus uracil), and S-1 (ftorafur plus 5-chloro-2,4-dihydroxypyridine plus potassium oxonate), have been developed to improve the therapeutic efficacy and reduce the toxicity of 5-FU. These prodrugs are designed to enhance the antitumor activity of 5-FU against various solid tumors, including those in the gastrointestinal tract and breast, by modulating its metabolic pathways. The research highlights the pharmacological principles behind these prodrugs and discusses their clinical pharmacology, focusing on antitumor activity and toxicity (Malet-Martino & Martino, 2002).
S-1 in Gastric Cancer
S-1, a novel oral dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine (DIF), contains tegafur and enzyme inhibitors, including 5-chloro-2,4-dihydroxypyridine. It has shown promise in treating gastric cancer, demonstrating high blood concentrations of 5-FU over extended periods. Clinical trials and postmarketing surveys have assessed its tolerability, safety, and efficacy, suggesting S-1 as a potential standard anticancer drug for gastric cancer (Maehara, 2003).
Fluorine in Protein Design
The incorporation of fluorinated analogs of hydrophobic amino acids into proteins is explored to create proteins with novel chemical and biological properties. Fluorination is a strategy to enhance protein stability against chemical and thermal denaturation while retaining structure and activity. This approach opens new avenues for protein design, leveraging the unique physicochemical properties of fluorine (Buer & Marsh, 2012).
Fluoroalkylation Reactions in Aqueous Media
The development of methods for the incorporation of fluorinated or fluoroalkylated groups into target molecules under mild, environment-friendly conditions is of broad interest. This review discusses the progress of aqueous fluoroalkylation, including trifluoromethylation and other conversions, underlining the importance of catalytic systems and newly developed reagents for green chemistry (Hai‐Xia Song et al., 2018).
Safety and Hazards
作用機序
Target of Action
3-(2-Chloroethyl)-5-fluoropyridine hydrochloride is an alkylating agent, similar to mechlorethamine . Alkylating agents primarily target DNA, the genetic material of cells . They bind to the DNA base guanine at the N7 nitrogen . This interaction disrupts the DNA structure, preventing cell duplication and leading to cell death .
Mode of Action
The compound interacts with its target, DNA, by forming covalent bonds . This process, known as alkylation, results in the formation of cross-links between two DNA strands . Cross-linking distorts the DNA structure, preventing the DNA strands from separating for replication or transcription . This disruption in DNA replication and RNA transcription inhibits cell growth and division .
Biochemical Pathways
Alkylating agents like this compound generally interfere with the dna replication and rna transcription processes . This interference can disrupt various cellular pathways, leading to cell cycle arrest and apoptosis, or programmed cell death .
Pharmacokinetics
Similar compounds like mechlorethamine have a short biological half-life of less than a minute . They are rapidly distributed and excreted, with about 50% of the compound eliminated through the kidneys . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would significantly impact its bioavailability and therapeutic efficacy.
Result of Action
The primary result of the action of this compound is the inhibition of cell growth and division . By disrupting DNA replication and RNA transcription, the compound prevents cells from duplicating . This leads to cell cycle arrest and triggers apoptosis, resulting in cell death . These effects are particularly beneficial in the treatment of rapidly dividing cells, such as cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the hydrolysis and degradation of similar compounds . Additionally, the presence of other substances in the environment, such as proteins or other chemicals, could potentially interact with the compound and alter its activity
特性
IUPAC Name |
3-(2-chloroethyl)-5-fluoropyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN.ClH/c8-2-1-6-3-7(9)5-10-4-6;/h3-5H,1-2H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWDBTWCAVBUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)CCCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxylic acid 2,2-dioxide](/img/structure/B2826280.png)
![[(4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methyl](methyl)amine](/img/structure/B2826281.png)
![(E)-N-(4-acetamidophenyl)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2826282.png)
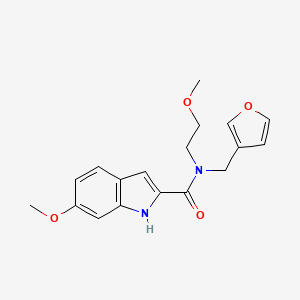
![3-(2-chloro-6-fluorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2826284.png)

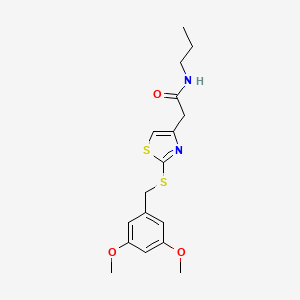
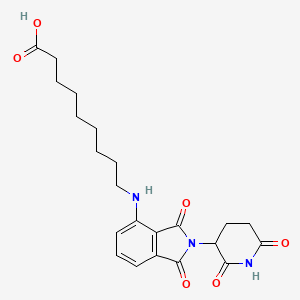
![2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B2826292.png)
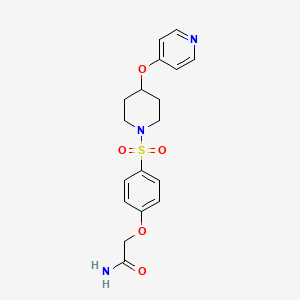
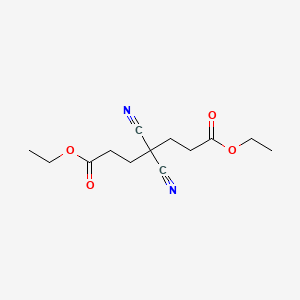
![9-(2-methoxyphenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2826296.png)
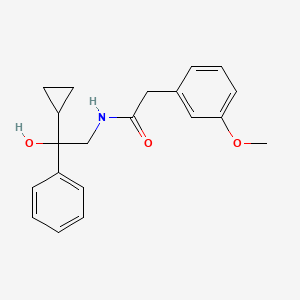
![N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2826301.png)